molecular formula C11H9BrN2O3S2 B11822971 2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid

2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid

Cat. No.: B11822971
M. Wt: 361.2 g/mol
InChI Key: IPHGQDUUWNXRBN-UHFFFAOYSA-N
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Description

2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid is a complex organic compound with a molecular weight of 361.24 g/mol . This compound is characterized by the presence of a bromophenyl group, a thiazole ring, and a carboxylic acid functional group. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid involves multiple steps. One common method includes the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes strict control of temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, while the thiazole ring can participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid lies in its bromophenyl group, which imparts specific chemical reactivity and biological activity. Compared to its analogs with different halogen substituents, the bromine atom provides a balance of reactivity and stability, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H9BrN2O3S2

Molecular Weight

361.2 g/mol

IUPAC Name

2-[[(3-bromophenyl)-methyl-oxo-λ6-sulfanylidene]amino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H9BrN2O3S2/c1-19(17,8-4-2-3-7(12)5-8)14-11-13-9(6-18-11)10(15)16/h2-6H,1H3,(H,15,16)

InChI Key

IPHGQDUUWNXRBN-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1=NC(=CS1)C(=O)O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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